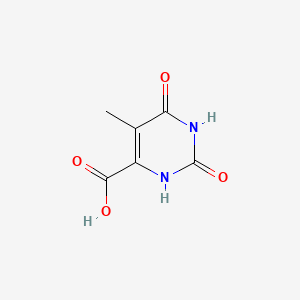

5-Methylorotic acid

CAS No.: 3993-73-5

Cat. No.: VC3767100

Molecular Formula: C6H6N2O4

Molecular Weight: 170.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3993-73-5 |

|---|---|

| Molecular Formula | C6H6N2O4 |

| Molecular Weight | 170.12 g/mol |

| IUPAC Name | 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

| Standard InChI | InChI=1S/C6H6N2O4/c1-2-3(5(10)11)7-6(12)8-4(2)9/h1H3,(H,10,11)(H2,7,8,9,12) |

| Standard InChI Key | UQBMFARVSOQVQE-UHFFFAOYSA-N |

| SMILES | CC1=C(NC(=O)NC1=O)C(=O)O |

| Canonical SMILES | CC1=C(NC(=O)NC1=O)C(=O)O |

Introduction

Chemical Structure and Physical Properties

5-Methylorotic acid, also known as 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid, is characterized by its pyrimidine ring structure with specific functional groups. The compound has a molecular formula of C6H6N2O4 and a molecular weight of approximately 170.12 g/mol . The structural representation can be understood through various chemical notations:

Chemical Identifiers

The compound's identity is established through several standardized chemical identifiers:

Physical Properties

The physical characteristics of 5-methylorotic acid provide insights into its behavior in various environments:

Spectroscopic Properties

Mass spectrometry data for 5-methylorotic acid reveals its behavior across different adduct forms:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 171.04004 | 132.1 |

| [M+Na]+ | 193.02198 | 143.4 |

| [M+NH4]+ | 188.06658 | 136.7 |

| [M+K]+ | 208.99592 | 140.7 |

| [M-H]- | 169.02548 | 129.3 |

| [M+Na-2H]- | 191.00743 | 135.4 |

| [M]+ | 170.03221 | 132.4 |

| [M]- | 170.03331 | 132.4 |

Table 1: Mass-to-charge ratios and collision cross-section predictions for various 5-methylorotic acid adducts

Biochemical Significance

5-Methylorotic acid's structure suggests important roles in biochemical processes, particularly in pathways related to nucleotide metabolism.

Role in Pyrimidine Metabolism

Research indicates that 5-methylorotic acid may serve as a metabolite in the pyrimidine biosynthesis pathway. Similar to its structural analog orotic acid, which functions as an intermediate in the pyrimidine biosynthetic pathway, 5-methylorotic acid potentially participates in related biochemical transformations. Orotic acid is known to be an essential intermediate in the synthesis of pyrimidine nucleotides, which are critical components of DNA and RNA .

Enzymatic Interactions

The structural similarity between 5-methylorotic acid and orotic acid suggests potential interactions with enzymes involved in pyrimidine metabolism. One such enzyme is Orotate Phosphoribosyltransferase (OPRT), which catalyzes the conversion of orotic acid to orotidine monophosphate in the pyrimidine synthesis pathway. Understanding the interaction between 5-methylorotic acid and these enzymes could provide insights into its physiological role.

Structural Analogs and Related Compounds

5-Methylorotic acid belongs to a family of pyrimidine derivatives with similar structural features but distinct biochemical properties.

Orotic Acid

The most closely related compound to 5-methylorotic acid is orotic acid itself. Orotic acid differs from 5-methylorotic acid only by the absence of the methyl group at the fifth position of the pyrimidine ring. Orotic acid has a well-established role as an intermediate in the pyrimidine biosynthesis pathway and is essential for the synthesis of uridine monophosphate (UMP) .

Substituted Pyrimidines

Various substituted pyrimidines share structural similarities with 5-methylorotic acid, including:

-

5-Fluorouracil (5-FU): A pyrimidine analog used as a chemotherapeutic agent

-

Uridine derivatives: Compounds that function as nucleosides in biological systems

-

Other methylated pyrimidines: Compounds that may have distinct biochemical functions based on the position and number of methyl substitutions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume